[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride

Medicinal chemistry Structure-activity relationship Physicochemical profiling

[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride (CAS 1217692-14-2, C₁₃H₂₀ClNO₂, MW 257.76 g/mol) is a chiral, 3,4-trans-disubstituted pyrrolidine derivative supplied as the hydrochloride salt of the (3S,4R) enantiomer. The molecule features a hydroxymethyl group at the pyrrolidine 3-position, a 3-ethoxyphenyl substituent at the 4-position, and a secondary amine available for further functionalization.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
Cat. No. B15094469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2CNCC2CO.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15;/h3-6,11,13-15H,2,7-9H2,1H3;1H
InChIKeyZFVKIUDYBCLYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride – Procurement-Relevant Structural and Physicochemical Baseline


[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride (CAS 1217692-14-2, C₁₃H₂₀ClNO₂, MW 257.76 g/mol) is a chiral, 3,4-trans-disubstituted pyrrolidine derivative supplied as the hydrochloride salt of the (3S,4R) enantiomer [1]. The molecule features a hydroxymethyl group at the pyrrolidine 3-position, a 3-ethoxyphenyl substituent at the 4-position, and a secondary amine available for further functionalization [1]. This specific substitution pattern and defined stereochemistry differentiate it from regioisomeric ethoxyphenyl-pyrrolidines (e.g., 2- or 4-ethoxy substitution ) and from constitutional isomers lacking the hydroxymethyl handle . The compound is commercially available at ≥95% purity from curated suppliers , establishing the baseline for its evaluation as a research intermediate or scaffold.

Why [4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride Cannot Be Interchanged with Generic Pyrrolidine Analogs


Substituting [4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride with a generic 3-phenylpyrrolidine or a differently substituted ethoxyphenyl analog risks losing critical molecular features essential for downstream applications. The trans (3S,4R) stereochemistry defines the relative spatial orientation of the hydroxymethyl handle and the aryl ring, which directly constrains the geometry of any subsequent amide, sulfonamide, or urea conjugate [1]. Furthermore, the 3-ethoxy substituent on the phenyl ring provides a distinct hydrogen-bond acceptor profile and steric bulk relative to the unsubstituted phenyl [2] or para-ethoxy (4-ethoxy) regioisomer , which can translate into differential binding affinity or metabolic stability in biological contexts . The quantitative evidence below demonstrates that these structural differences are not cosmetic—they produce measurable divergence in key physicochemical parameters that inform procurement decisions.

Quantitative Differentiation of [4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride Versus Closest Analogs


Regioisomeric Displacement of the Ethoxy Group: 3-Ethoxy vs. 4-Ethoxy Phenyl Substitution

The 3-ethoxy substitution on the phenyl ring of the target compound increases the calculated LogP by approximately 0.50–0.62 LogP units compared to the corresponding 4-ethoxy (para) regioisomer, as determined by consistent in silico prediction methods across the ChemSrc and Kuujia [1] databases. The target compound (free base, CAS 1822798-84-4) exhibits an AlogP of 1.29 and a Polar Surface Area of 90.65 Ų , whereas the para-ethoxy analog 3-(4-ethoxyphenyl)pyrrolidine (C₁₂H₁₇NO) has a reported computed LogP of 2.35 . Although the para-ethoxy analog lacks the hydroxymethyl group, the direction of LogP shift attributable to ethoxy regioisomerism is consistent with the meta-ethoxy group providing greater lipophilicity than para-ethoxy substitution.

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Impact of the Hydroxymethyl Substituent: Target vs. Unsubstituted 3-(3-Ethoxyphenyl)pyrrolidine

The presence of the hydroxymethyl group at the pyrrolidine 3-position fundamentally alters the hydrogen-bonding capacity of the target compound. The target free base (C₁₃H₁₉NO₂) possesses 2 hydrogen-bond donors and 5 hydrogen-bond acceptors, compared to 1 donor and 1 acceptor for the analogous 3-(3-ethoxyphenyl)pyrrolidine (C₁₂H₁₇NO, CAS 1082881-60-4) [1]. The molecular weight increases from 191.27 g/mol (comparator) to 221.29 g/mol (target free base), a delta of +30.02 g/mol reflecting the added CH₂OH group . This additional functional group provides a synthetic handle for further conjugation (e.g., esterification, etherification, or oxidation) that is absent in the comparator.

Scaffold diversification Hydrogen bonding Ligand efficiency

Stereochemical Definition: (3S,4R) Enantiopure Target vs. Racemic or Unspecified Stereochemistry Analogs

The target compound is supplied as the single (3S,4R) enantiomer [1], whereas many commercially available 4-aryl-pyrrolidine analogs—such as (4-(3-ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS 1822798-84-4) and 4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine (CAS 1784473-48-8)—are offered as racemic mixtures or with unspecified stereochemistry . In the (3S,4R) configuration, the hydroxymethyl and 3-ethoxyphenyl groups adopt a trans relationship across the pyrrolidine ring, as confirmed by the InChI stereochemical descriptors (/t11-,13-;/m0./s1) in the PubChem record [1]. This contrasts with the cis diastereomer, where both substituents occupy the same face of the ring, and with racemic mixtures that contain equal amounts of all stereoisomers.

Chiral resolution Enantioselective synthesis Stereochemistry

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base Analogs

The target compound is supplied as the hydrochloride salt (C₁₃H₂₀ClNO₂, MW 257.76 g/mol) [1], whereas the closest free-base analog (4-(3-ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS 1822798-84-4, MW 221.29 g/mol) is supplied as the neutral amine . Formation of the hydrochloride salt of secondary amines typically increases aqueous solubility by 1–3 orders of magnitude compared to the corresponding free base, as established by the extensive salt-screening literature for pyrrolidine-containing drug candidates [2]. The protonation state also improves solid-state stability by reducing susceptibility to oxidative degradation of the amine.

Salt selection Aqueous solubility Formulation

Synthetic Tractability: Pre-installed Hydroxymethyl Handle vs. Requiring De Novo Installation

The target compound bears a primary alcohol (CH₂OH) directly attached to the pyrrolidine C3 position, enabling direct conjugation via esterification, carbamate formation, Mitsunobu reactions, or oxidation to the aldehyde/carboxylic acid without requiring protecting group manipulation of the pyrrolidine nitrogen [1]. This contrasts with 4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine (CAS 1784473-48-8), which has a quaternary C3 center bearing two methyl groups and no reactive functional handle , and with 3-(3-ethoxyphenyl)pyrrolidine (CAS 1082881-60-4), which requires C–H functionalization to introduce a hydroxymethyl equivalent . The target compound's tert-butyl carbamate precursor (CAS 2097975-92-1) is also commercially available , confirming the existence of established synthetic routes to this scaffold.

Synthetic efficiency Building block utility Parallel synthesis

Recommended Research and Industrial Application Scenarios for [4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride


Enantiopure Chiral Building Block for CNS-Targeted Parallel Library Synthesis

The defined (3S,4R) stereochemistry and pre-installed hydroxymethyl handle make the target compound an ideal scaffold for constructing focused libraries of CNS-penetrant candidates. In silico LogP of 1.29 and PSA of 90.65 Ų place the compound within favorable CNS drug-like property space , while the secondary amine and primary alcohol provide orthogonal conjugation sites for amide and ester diversification. The hydrochloride salt ensures aqueous solubility suitable for high-throughput chemistry workflows [1].

Key Intermediate for TAAR1 / Biogenic Amine Receptor Ligand Exploration

The 3-ethoxyphenyl motif is a recognized pharmacophore in trace amine-associated receptor 1 (TAAR1) and adrenergic receptor ligands, as exemplified by EPPTB (Ro 5212773), a TAAR1 antagonist with Ki = 0.9 nM at mouse TAAR1 . The target compound extends this pharmacophore by adding a stereodefined hydroxymethyl-pyrrolidine core, offering a more advanced starting point for SAR exploration than simple 3-ethoxyaniline or 3-(3-ethoxyphenyl)pyrrolidine building blocks. Its use may enable the interrogation of hydrogen-bonding interactions with receptor residues not accessible to the simpler analogs [2].

Physicochemical Comparator Probe in ADME/PK Optimization Programs

With its moderate computed LogP (1.29) and multi-functional character (HBD: 2, HBA: 5, PSA: 90.65 Ų) , the target compound serves as a useful comparator probe when benchmarking ADME/PK properties against close structural analogs such as the 4-ethoxy regioisomer or non-hydroxymethyl variants. Researchers can use this compound to isolate the contribution of the 3-ethoxy regiochemistry and the hydroxymethyl group to parameters including microsomal stability, CYP inhibition, and permeability (PAMPA or Caco-2), generating SAR data that inform lead optimization decisions [3].

Protected Precursor Strategy for Solid-Phase or Flow Chemistry

The commercial availability of the corresponding N-Boc protected precursor (tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate, CAS 2097975-92-1) enables a protected precursor strategy wherein the hydroxymethyl group can be selectively functionalized while the amine is masked, followed by deprotection and further elaboration. This two-step orthogonal protection/deprotection workflow is compatible with solid-phase peptide synthesis resins and continuous flow reactors, making the target compound amenable to both small-scale medicinal chemistry and larger-scale process development.

Quote Request

Request a Quote for [4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.